1-Ethoxy-3-(phenylethynyl)benzene

Catalog No.
S13608236
CAS No.
M.F
C16H14O
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-3-(phenylethynyl)benzene

Product Name

1-Ethoxy-3-(phenylethynyl)benzene

IUPAC Name

1-ethoxy-3-(2-phenylethynyl)benzene

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3

InChI Key

BOJQQCDJFODAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2

1-Ethoxy-3-(phenylethynyl)benzene is an organic compound characterized by the presence of an ethoxy group and a phenylethynyl moiety attached to a benzene ring. Its molecular formula is C15H14OC_{15}H_{14}O, and it has a molecular weight of approximately 226.27 g/mol. The compound features an ethoxy substituent at the 1-position and a phenylethynyl group at the 3-position of the benzene ring, which contributes to its unique chemical properties and potential applications in various fields.

, including:

  • Electrophilic Aromatic Substitution: The ethoxy group can act as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophiles. This reaction allows for further functionalization of the compound.
  • Nucleophilic Substitution Reactions: The phenylethynyl group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: The compound can serve as a substrate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods:

  • Sonogashira Coupling Reaction: This method involves coupling an ethoxy-substituted aryl halide with a terminal alkyne (phenylacetylene) in the presence of a palladium catalyst and a base. This reaction is favored for its ability to form carbon-carbon bonds efficiently.
  • Electrophilic Aromatic Substitution: Starting from 3-bromo-1-ethoxybenzene, electrophilic substitution with phenylacetylene can yield the desired product after subsequent purification steps.

1-Ethoxy-3-(phenylethynyl)benzene has potential applications in:

  • Organic Synthesis: Serving as an intermediate or building block for more complex organic molecules.
  • Materials Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Research: Although not directly used as a drug, it may serve as a precursor for synthesizing biologically active compounds.

Several compounds share structural similarities with 1-Ethoxy-3-(phenylethynyl)benzene. These include:

  • 1-Methoxy-3-(phenylethynyl)benzene: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
  • 1-Fluoro-3-(phenylethynyl)benzene: Features a fluoro substituent that alters electronic properties and potential biological activity.
  • 1-Chloro-3-(phenylethynyl)benzene: Contains a chloro group that can influence reactivity patterns compared to the ethoxy group.

Comparison Table

CompoundKey FeaturesUnique Aspects
1-Ethoxy-3-(phenylethynyl)benzeneEthoxy and phenylethynyl groupsBalanced electronic properties
1-Methoxy-3-(phenylethynyl)benzeneMethoxy instead of ethoxyPotentially different solubility and reactivity
1-Fluoro-3-(phenylethynyl)benzeneFluoro substituentStronger electron-withdrawing effect
1-Chloro-3-(phenylethynyl)benzeneChloro substituentDifferent reactivity patterns due to halogen effects

The unique combination of ethoxy and phenylethynyl groups in 1-Ethoxy-3-(phenylethynyl)benzene provides distinct chemical behavior compared to these similar compounds, making it a subject of interest for further research in organic synthesis and materials science.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

222.104465066 g/mol

Monoisotopic Mass

222.104465066 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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